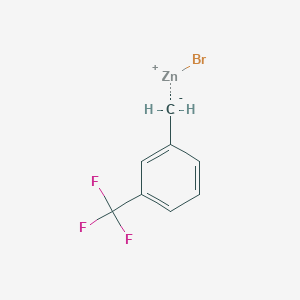

![molecular formula C30H22N2O3 B6316860 (4S,4'S)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-phenyloxazole], 98% CAS No. 246040-77-7](/img/structure/B6316860.png)

(4S,4'S)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-phenyloxazole], 98%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4S,4'S)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-phenyloxazole], 98% (hereafter referred to as DBFDPO) is a novel organic compound with a range of applications in scientific research. It is a symmetrical, non-aromatic, hydrophobic molecule composed of two benzofuran moieties connected by a central 4,5-dihydro-4-phenyloxazole ring. DBFDPO has been studied for its potential to act as a photosensitizer, fluorescent dye, and antioxidant. In

Applications De Recherche Scientifique

Catalysis and Asymmetric Reactions

The trans-chelating bis(oxazoline) ligands, like (R,R)-4,6-dibenzofurandiyl-2,2'-bis(4-phenyloxazoline), have been demonstrated to effectively coordinate metal ions, forming C2-symmetric complexes. These complexes are highly effective in catalyzing a variety of asymmetric reactions, including highly enantioselective Diels-Alder (DA) reactions. The significance of this research lies in the potential application of these catalytic systems in the development of new, efficient, and selective synthetic pathways for the production of chiral molecules, which are crucial in the pharmaceutical industry (Itoh & Sibi, 2018).

Organic Synthesis

In the realm of organic synthesis, dibenzofuran derivatives have been explored for the synthesis of novel ligands. For instance, the synthesis of (R,R)‐4,6‐Dibenzofurandiyl‐2,2′‐Bis(4‐Phenyloxazoline) – a novel tridentate ligand – illustrates the compound's utility in constructing complex molecular architectures. This particular synthesis highlights the compound's role in facilitating the formation of chiral Lewis acid catalysts, which are valuable in organic synthesis for inducing stereoselectivity in various reactions (Iserloh et al., 2003).

Material Science and Luminescence

Research into the structural diversity and luminescence of novel compounds has also seen the application of dibenzofuran and oxazole derivatives. These studies are fundamental for the development of new materials with potential applications in optoelectronics, including organic light-emitting diodes (OLEDs) and other photonics technologies. The exploration of these compounds' photophysical properties can lead to the design of materials with enhanced luminescence and electronic properties, catering to the needs of advanced technological applications (Rogozhin et al., 2022).

Mécanisme D'action

Mode of Action

It is known that dibenzo[b,d]furan compounds can interact with their targets through π-conjugation . This interaction can extend the π-conjugation length and suppress vibrational relaxation, resulting in specific emission properties .

Biochemical Pathways

Dibenzo[b,d]furan compounds are known to be involved in electroluminescence processes .

Result of Action

It is known that dibenzo[b,d]furan compounds can exhibit specific emission properties due to their interaction with targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is known that dibenzo[b,d]furan compounds possess high thermal stability , which could potentially influence their action and stability in different environments.

Propriétés

IUPAC Name |

(4S)-4-phenyl-2-[6-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]dibenzofuran-4-yl]-4,5-dihydro-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22N2O3/c1-3-9-19(10-4-1)25-17-33-29(31-25)23-15-7-13-21-22-14-8-16-24(28(22)35-27(21)23)30-32-26(18-34-30)20-11-5-2-6-12-20/h1-16,25-26H,17-18H2/t25-,26-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNAUPJHAAOZVLV-CLJLJLNGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=NC(CO5)C6=CC=CC=C6)C7=CC=CC=C7 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C(O1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=N[C@H](CO5)C6=CC=CC=C6)C7=CC=CC=C7 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Benzyloxy)-3-chlorophenyl]methanol](/img/structure/B6316794.png)

![N-[1-Oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]carbonitrile](/img/structure/B6316804.png)

![5-Phenethyl-benzo[d]isoxazol-3-ol, 95%](/img/structure/B6316867.png)

![7-Bromodispiro[2.0.24.13]heptane](/img/structure/B6316872.png)